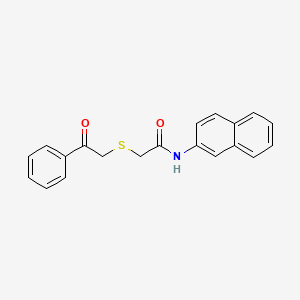![molecular formula C31H22N4O2 B15018875 4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione](/img/structure/B15018875.png)
4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a diazenyl linkage, and a pyrazole ring, making it an interesting subject for research in organic chemistry and material science.
準備方法
The synthesis of 4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl diazonium salt, which is then coupled with a suitable pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper(I) chloride to facilitate the coupling reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
化学反応の分析
4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the diazenyl group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthyl ring, using reagents such as halogens or nitro compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular pathways.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes, due to its electronic properties.
作用機序
The mechanism of action of 4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. These interactions can modulate various cellular pathways, including those involved in cell proliferation and apoptosis.
類似化合物との比較
Compared to other similar compounds, 4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione stands out due to its unique combination of structural features. Similar compounds include:
This compound analogs: These compounds have slight modifications in the naphthyl or pyrazole rings, leading to differences in their chemical and biological properties.
Naphthyl diazenyl derivatives: These compounds share the diazenyl linkage but differ in the attached aromatic rings, affecting their reactivity and applications.
Pyrazole-based compounds: These compounds have a pyrazole core but vary in the substituents attached to the ring, influencing their overall properties and uses.
特性
分子式 |
C31H22N4O2 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
4-(naphthalen-1-yldiazenyl)-1,2,4-triphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C31H22N4O2/c36-29-31(24-15-4-1-5-16-24,33-32-28-22-12-14-23-13-10-11-21-27(23)28)30(37)35(26-19-8-3-9-20-26)34(29)25-17-6-2-7-18-25/h1-22H |
InChIキー |
BUBRDKQDAPBKOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)N=NC5=CC=CC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B15018810.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B15018813.png)
![2-(2-chlorobenzyl)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15018820.png)
![N-({N'-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B15018826.png)

![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15018833.png)
![2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol](/img/structure/B15018840.png)
![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15018848.png)
![3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B15018849.png)
![4-bromo-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B15018859.png)
![N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15018864.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B15018881.png)
![2-ethyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15018887.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15018889.png)
